7-Oxooctanal
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Overview
Description
7-Oxooctanal is an organic compound with the molecular formula C8H14O2. It is a member of the aldehyde family and is characterized by the presence of a keto group at the seventh carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Oxooctanal can be synthesized through the ozonolysis of the tetrahydropyran-2-yl ether of 7-methyloct-7-en-1-ol. This process involves the coupling of methallyl chloride with the Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol . The reaction conditions typically involve the use of diethyl ether as a solvent and magnesium as a catalyst.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure the purity and yield of the compound. The ozonolysis method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Oxooctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-oxooctanoic acid.
Reduction: It can be reduced to form 7-hydroxyoctanal.
Condensation: It can undergo condensation reactions with malonic acid to form 9-oxo-2E-decenoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Condensation: Malonic acid and acetic acid are used in condensation reactions.
Major Products Formed
Oxidation: 7-oxooctanoic acid
Reduction: 7-hydroxyoctanal
Condensation: 9-oxo-2E-decenoic acid
Scientific Research Applications
7-Oxooctanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential use in drug development.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 7-Oxooctanal involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor to pheromones, which are chemical signals used by insects for communication. The compound undergoes enzymatic reactions to form active pheromones that influence insect behavior .
Comparison with Similar Compounds
Similar Compounds
- 7-oxooctanoic acid
- 9-oxo-2E-decenoic acid
- 7-hydroxyoctanal
Uniqueness
7-Oxooctanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a precursor to important biological molecules, such as pheromones, sets it apart from other similar compounds .
Properties
CAS No. |
36219-80-4 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7-oxooctanal |
InChI |
InChI=1S/C8H14O2/c1-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 |
InChI Key |
ZRZHAVVBRGELRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC=O |
Origin of Product |
United States |
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